4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Medicinal Chemistry Neuropharmacology Pain Modulation

Avoid SAR inconsistencies from interchangeable aniline analogs. This 4-ethyl-substituted building block ensures consistent library synthesis and ADME optimization. - Specific 4-ethyl group mimics high-affinity phenyzoline phenyl, enabling focused I2-IBS ligand libraries. - Balanced logP (~1.2) enhances cellular permeability without high-clearance risks of halogenated analogs. - Unhindered aniline nitrogen supports high-throughput parallel synthesis with minimal failure rates.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13257821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NCC2=NC=CN2
InChIInChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)15-9-12-13-7-8-14-12/h3-8,15H,2,9H2,1H3,(H,13,14)
InChIKeyRCANIGGDFLJPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline Building Block Profile


4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (CAS 1247420-70-7, Molecular Formula C12H15N3, Molecular Weight 201.27 g/mol) is a heterocyclic building block combining an aniline core with an imidazole ring via a methylene linker. The para-ethyl substituent on the aniline ring provides a specific, moderate lipophilic modification (calculated XLogP3-AA ~1.2) compared to unsubstituted or halogenated analogs, influencing its utility in medicinal chemistry for optimizing target binding and physicochemical properties [1]. It is typically supplied as a research-grade chemical with a purity of 95% for use in organic synthesis and drug discovery .

I2-imidazoline receptor ligand design Scaffold with para-ethyl group predicted to mimic high-affinity phenyl pharmacophore
Balanced lipophilic handle Moderate computed lipophilicity supports drug-like property optimization without extreme logP
Unhindered aniline nitrogen Para substitution enables efficient acylation, sulfonylation and library derivatization

4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline Substituent Specificity


In the imidazole-containing aniline chemical space, simple substitution of the 4-ethyl group with other substituents (e.g., -H, -F, -Cl) can drastically alter a compound's pharmacological profile [1]. The 4-ethyl group is not merely a placeholder; its specific size and lipophilicity directly impact binding pocket complementarity and the overall molecule's logP and solubility [2]. For instance, in a series of 4-[(N-imidazol-2-ylmethyl)anilino]pyranopyridine analogs, substitution of the aniline ring with a 4-chloro group yielded an anti-angiogenic agent, demonstrating that even minor modifications to this region can confer potent, target-specific biological activity [1]. Therefore, treating any N-(1H-imidazol-2-ylmethyl)aniline analog as interchangeable disregards these critical structure-activity relationships (SAR), potentially leading to loss of potency, altered selectivity, or undesirable ADME properties.

4-Ethyl vs unsubstituted analog
Removal of the 4-ethyl group lowers lipophilicity and may shift target-binding complementarity, altering I2 affinity and membrane permeability.
4-Ethyl vs 4-halogen (F, Cl) analogs
Halogen substitutions introduce different electronic effects and lipophilicity, which can redirect selectivity profiles and ADME properties away from the desired SAR.
4-Ethyl vs 2-ethyl (ortho) isomer
Ortho substitution creates steric hindrance near the reactive aniline nitrogen, reducing synthetic efficiency and altering final compound conformation.

4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline Comparative Evidence


I2 Receptor Binding Affinity Comparison

In a series of imidazoline I2 receptor (I2-IBS) ligands, the presence and position of an aromatic substituent are critical. The lead compound phenyzoline (2-phenyl derivative) exhibits a pKi of 8.60 at I2-IBS [1]. In contrast, its ortho-phenyl analog, diphenyzoline (with two phenyl rings), shows a significantly reduced pKi of 6.80, demonstrating a >60-fold decrease in affinity [1]. This structural sensitivity confirms that the region around the aniline ring is a key pharmacophore. The 4-ethyl group in 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is positioned to mimic the phenyl ring in phenyzoline, potentially conferring high affinity while its smaller size and altered electron density may improve selectivity against off-target adrenergic receptors (α2-ARs) [1].

I2 Binding Affinity
Class-level inference
Phenyzoline pKi 8.60; Diphenyzoline pKi 6.80 (60-fold difference). Target predicted to fall within high-affinity range based on SAR.
Supports para-ethyl as critical for I2-IBS ligand affinity
Requires direct binding assay; class-level extrapolation
Medicinal Chemistry Neuropharmacology Pain Modulation

Lipophilicity (LogP) Comparison vs. Analogs

The 4-ethyl group provides a specific lipophilic contribution. The calculated XLogP3-AA for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is approximately 1.2 [1]. This is a moderate increase compared to the unsubstituted N-(1H-imidazol-2-ylmethyl)aniline, which has a calculated LogP of ~0.5 [2]. This difference of 0.7 log units corresponds to a ~5-fold increase in partition coefficient, which can significantly enhance membrane permeability and target engagement without drastically reducing solubility. In contrast, a 4-fluoro analog (e.g., 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline) would have a lower logP and a different electronic profile, while a 4-chloro or 4-bromo analog would be more lipophilic, potentially introducing liabilities like hERG binding or high metabolic clearance.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3-AA ≈ 1.2 vs unsubstituted ≈ 0.5 (Δ0.7, ~5-fold higher partition coefficient)
Moderate lipophilicity may balance permeability and solubility
Computed values; experimental logP should be verified
Physicochemical Property Analysis ADME Medicinal Chemistry

Synthetic Accessibility and Library Diversification

The compound's structure, with a primary aniline nitrogen directly attached to the imidazol-2-ylmethyl group, provides a unique synthetic handle. This differentiates it from related compounds like 2-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (ortho-substituted) or 3-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline (meta-substituted, saturated imidazoline) [REFS-1, REFS-2]. The para-ethyl substitution offers a defined vector for further derivatization (e.g., acylation, sulfonylation, reductive amination) while minimizing steric hindrance at the reactive aniline nitrogen, a key advantage for generating diverse chemical libraries . This is in contrast to ortho-substituted analogs, where steric bulk can impede subsequent reactions and alter the dihedral angle of the final product.

Synthetic Accessibility
Supporting evidence
Para-ethyl substitution offers minimal steric hindrance; ortho analogs show reduced reactivity and altered dihedral angles.
Enables efficient parallel library synthesis
Qualitative comparison; reaction optimization required
Synthetic Chemistry Building Block Library Synthesis

4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline Application Scenarios


I2 Receptor Ligand Design for Pain and Neuroprotection

Given the established SAR for I2-IBS ligands, 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is an ideal building block for creating focused libraries to explore this target. Its specific 4-ethyl substitution pattern is predicted to mimic the high-affinity phenyl group of phenyzoline while offering a distinct physicochemical profile [1]. Researchers can use this compound as a core scaffold, further derivatizing the aniline nitrogen to optimize potency, selectivity over α2-ARs, and in vivo efficacy for treating chronic pain or neurodegenerative disorders [1].

Aniline Moiety Optimization in Kinase/GPCR Programs

In drug discovery programs targeting kinases or GPCRs where an aniline motif is a key pharmacophore (e.g., as a hinge-binding element in kinase inhibitors), the 4-ethyl group offers a balanced lipophilic handle. Its calculated logP of ~1.2 provides a 'Goldilocks' zone for enhancing cellular permeability without incurring the high clearance and off-target toxicity risks associated with more lipophilic halogenated or alkylated analogs [2]. This makes it a strategic choice for medicinal chemists aiming to improve the ADME properties of their leads while maintaining or improving target binding [2].

Parallel Synthesis of Heterocyclic Compound Libraries

The compound's unhindered aniline nitrogen makes it an excellent substrate for high-throughput parallel synthesis. It can be efficiently reacted with a wide variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate diverse amide, sulfonamide, and urea libraries . Its para-substitution ensures consistent reactivity across all wells, minimizing the failure rate in automated synthesis setups, which is a key consideration for industrial-scale library production and for academic labs screening for novel biological probes .

Application
Selection Property
Validation Focus
I2-IBS ligand design for pain and neuroprotection models
4-Ethyl substitution mimics high-affinity pharmacophore
I2 binding affinity; selectivity vs α2-AR
Kinase/GPCR lead optimization (aniline motif)
Balanced lipophilic handle with moderate logP
ADME profiling; target binding confirmation
Heterocyclic library synthesis (parallel chemistry)
Unhindered aniline nitrogen; consistent reactivity
Synthetic yield; library purity and diversity

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